An In-depth Technical Guide to 3-Pyridinepropionic Acid (CAS 3724-19-4) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Pyridinepropionic Acid (CAS 3724-19-4) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 3-Pyridinepropionic acid (also known as 3-(3-pyridyl)propionic acid), a versatile heterocyclic compound with significant potential in coordination chemistry and pharmaceutical research. This document moves beyond a simple recitation of properties to offer practical insights into its synthesis, reactivity, and applications, grounded in established scientific literature.
Core Molecular and Physicochemical Properties
3-Pyridinepropionic acid is a bifunctional molecule, incorporating both a basic pyridine ring and an acidic carboxylic acid group.[1] This dual nature dictates its chemical behavior and applications. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3724-19-4 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Slightly beige crystalline powder | [4] |
| Melting Point | 156-160 °C | [3] |
| Boiling Point | 309.9 °C at 760 mmHg | [4] |
| Density | 1.193 g/cm³ | [4] |
| logP (Octanol/Water) | 1.099 | [5] |
| Water Solubility | log(S) = -1.56 (mol/L) | [5] |
These properties indicate a polar, crystalline solid with moderate lipophilicity. Its structure presents multiple sites for chemical interaction, making it a valuable building block.
Spectroscopic and Structural Characterization
Accurate characterization is paramount for confirming the identity and purity of 3-Pyridinepropionic acid. Below are key spectroscopic data points.
Mass Spectrometry
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Electron Ionization (EI-MS): The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2] Key fragments can be used to confirm the molecular structure.
Infrared (IR) Spectroscopy
-
The NIST Chemistry WebBook contains an evaluated IR spectrum. Key vibrational bands include those corresponding to the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=N stretches from the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, published, and fully assigned spectrum for 3-Pyridinepropionic acid can be challenging to locate, data for structurally similar compounds can provide valuable guidance. For instance, the proton and carbon environments in 3-phenylpropionic acid and other pyridine carboxylic acids have been well-characterized.[6] Based on these related structures, the following represents a predicted NMR profile in a common solvent like DMSO-d₆:
-
¹H NMR (Predicted):
-
Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2 and 6 of the pyridine ring are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom.
-
Propionic Acid Protons: Two methylene groups appearing as triplets in the aliphatic region (typically δ 2.5-3.0 ppm).
-
Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 12 ppm).
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
Pyridine Carbons: Five distinct signals in the aromatic region (typically δ 120-150 ppm).
-
Methylene Carbons: Two signals in the aliphatic region (typically δ 30-40 ppm).
-
Experimental Causality: The choice of a deuterated polar solvent like DMSO-d₆ is crucial for NMR analysis due to the compound's polarity and to ensure the exchangeable carboxylic acid proton is observable.
Synthesis and Reactivity
Synthetic Pathways
Several synthetic routes can be envisioned for 3-Pyridinepropionic acid, leveraging established organic chemistry reactions. A common conceptual approach involves the modification of a pre-existing pyridine ring with a three-carbon sidechain.
One plausible synthetic workflow is outlined below:
Caption: A potential hydrocarboxylation route to 3-Pyridinepropionic acid.
Experimental Protocol: A Generalized Hydrocarboxylation Approach
Causality: This method is advantageous as it constructs the carboxylic acid functionality directly from a readily available vinyl precursor in a single, atom-economical step.
-
Reactor Setup: A high-pressure reactor is charged with 3-vinylpyridine, a palladium source (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a suitable solvent (e.g., dioxane).
-
Reaction Conditions: The reactor is pressurized with carbon monoxide and heated. The reaction is stirred for a specified time until completion, which can be monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: After cooling and depressurization, the reaction mixture is typically subjected to an aqueous work-up to isolate the carboxylic acid. The product can then be purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Specific conditions such as temperature, pressure, and catalyst loading would require optimization.
Chemical Reactivity
The reactivity of 3-Pyridinepropionic acid is characterized by the interplay between its two functional groups.
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At the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol (3-pyridinepropanol).
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At the Pyridine Nitrogen: The nitrogen atom is basic and can be protonated, alkylated, or oxidized to an N-oxide. It also serves as a coordination site for metal ions. This is a key feature for its use in supramolecular chemistry.
Applications in Research and Development
Coordination Chemistry and Materials Science
A primary application of 3-Pyridinepropionic acid is as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[3][7] Its ability to act as a bridging ligand, coordinating to metal centers through both the pyridine nitrogen and the carboxylate oxygen, allows for the construction of extended 1D, 2D, or 3D structures.[8]
Experimental Workflow: Synthesis of a Zinc(II) Coordination Polymer
Caption: Workflow for the synthesis of a coordination polymer.
Protocol: Hydrothermal Synthesis of [Zn(PPA)₂(H₂O)₂]n
Causality: Hydrothermal or solvothermal synthesis is often employed to increase the solubility of reactants and promote the growth of high-quality crystals of the coordination polymer.
-
Preparation of Solution: 3-Pyridinepropionic acid and a stoichiometric amount of a zinc(II) salt (e.g., zinc nitrate hexahydrate) are dissolved in a solvent mixture, such as methanol and water.[7]
-
Reaction: The solution is sealed in a Teflon-lined stainless steel autoclave.
-
Heating and Cooling: The autoclave is heated to a specific temperature (e.g., 120-180 °C) for 1-3 days. It is then cooled slowly to room temperature to allow for crystal formation.
-
Isolation: The resulting crystals are collected by filtration, washed with the mother liquor, and dried.
These materials are of interest for applications in gas storage, catalysis, and luminescence.[8] For example, 3-Pyridinepropionic acid has been used as a chelating agent for rare-earth ions like Eu³⁺ and Tb³⁺ to enhance fluorescence in sol-gels.[3]
Pharmaceutical and Biological Research
The aryl propionic acid motif is a well-known pharmacophore, most famously represented by NSAIDs like ibuprofen.[7] This makes 3-Pyridinepropionic acid and its derivatives compounds of interest for drug discovery.
Potential Biological Activities:
-
Anti-inflammatory: As a member of the aryl propionic acid class, it is a candidate for investigation as an anti-inflammatory agent.[7]
-
Antibacterial: Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and shown to possess antibacterial activity, particularly against Gram-positive bacteria.[9]
-
Antimicrobial: More broadly, pyridine-containing compounds are explored for a wide range of antimicrobial and antiviral activities.
Drug Development Insights:
The pyridine ring can serve multiple roles in a drug candidate. It can act as a hydrogen bond acceptor, participate in π-stacking interactions with biological targets, and improve the aqueous solubility and pharmacokinetic properties of a molecule.[10] The development of derivatives of 3-Pyridinepropionic acid for antibacterial applications has shown that modifications to the core structure can lead to potent compounds with reduced potential for drug resistance.[9]
Safety and Handling
3-Pyridinepropionic acid is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of generating dust, respiratory protection (e.g., an N95 dust mask) is recommended.[3]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
Conclusion
3-Pyridinepropionic acid (CAS 3724-19-4) is a compound with a rich chemical profile that makes it a valuable tool for both materials scientists and medicinal chemists. Its utility as a bifunctional ligand in the construction of coordination polymers is well-established. Furthermore, its structural similarity to known pharmacophores suggests significant, yet underexplored, potential in drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to confidently incorporate this versatile molecule into their research and development programs.
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- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).
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- Sigma-Aldrich. (n.d.). 3-Pyridinepropionic acid 98%.
- PubMed. (2014, December). A helical zinc(II) coordination polymer assembled from 1,3-bis[(pyridin-3-yl)methoxy]benzene and benzene-1,4-dicarboxylic acid.
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- Sigma-Aldrich. (n.d.). 3-(Pyrrolidin-1-yl)propanoic acid.
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